N'-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide
Description
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N'-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide |
InChI |
InChI=1S/C10H12N2O/c11-10(12-13)9-5-7-3-1-2-4-8(7)6-9/h1-4,9,13H,5-6H2,(H2,11,12) |
InChI Key |
YQKXDVDSZRSKJG-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(CC2=CC=CC=C21)/C(=N/O)/N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide typically involves organic synthesis techniques. One common method includes the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with hydroxylamine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of N’-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N’-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid, while reduction could produce N’-hydroxy-2,3-dihydro-1H-indene-2-carboxamide .
Scientific Research Applications
N’-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N'-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide
- CAS No.: 765852-20-8
- Molecular Formula : C₉H₁₁N₃O
- Molecular Weight : 177.21 g/mol
- Structural Features: The compound consists of a bicyclic indene core with a carboximidamide group (-C(=NH)NHOH) attached at the 2-position.
Structural Analogues with Varying Substituent Positions
Table 1: Positional Isomers on the Indene Core
Implications :
- Electronic Effects : The 5-position isomer (1563736-57-1) places the carboximidamide group in a less conjugated region, possibly altering its acidity compared to the 2-position derivative .
Analogues with Heterocyclic Core Modifications
Table 2: Core Heterocycle Variants
Implications :
- Polarity and Solubility : The benzofuran derivative (1564169-92-1) has higher oxygen content, likely improving aqueous solubility compared to the indene-based compound .
- Biological Activity : The pyrimidine dione analogue (1160485-45-9) may exhibit enhanced interactions with biological targets (e.g., enzymes) due to its planar, conjugated system .
Functional Group Derivatives
Table 3: Modifications to the Carboximidamide Group
Implications :
- Reactivity : The aldehyde derivative (37414-44-1) is more reactive in nucleophilic additions compared to the carboximidamide, which is stabilized by resonance .
- Pharmacological Potential: The amine hydrochloride (91817-66-2) could serve as a precursor for cationic drugs, whereas the carboximidamide’s hydroxyimino group may confer metal-chelating properties .
Biological Activity
N'-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
This compound belongs to a class of compounds known for their diverse biological activities. Its structure allows for interactions with various biological targets, including enzymes and receptors.
The mechanism of action of this compound involves its ability to modulate biological pathways through selective binding to specific molecular targets. This interaction can lead to either inhibition or activation of biochemical processes, which is crucial for its therapeutic potential.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in various disease models.
Antitumor Activity
In vitro studies have demonstrated that this compound possesses antitumor properties. For instance, treatment with this compound resulted in a significant reduction in the viability of cancer cell lines such as MDA-MB-231, a model for triple-negative breast cancer. The compound decreased cell viability by approximately 55% at a concentration of 10 μM after three days of treatment .
Antiviral Properties
Preliminary findings suggest that this compound may also exhibit antiviral activity. Studies have indicated that it can inhibit viral replication processes, although further research is needed to elucidate the specific mechanisms involved.
Study 1: Antitumor Efficacy
A systematic study evaluated the antitumor efficacy of this compound using both in vitro and in vivo models. In vitro assays showed a dose-dependent decrease in cell viability across various cancer cell lines. In vivo studies using xenograft models indicated that administration of the compound significantly reduced tumor size without notable toxicity .
Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was found to selectively inhibit these enzymes, leading to altered metabolic profiles in treated cells. This suggests its potential utility in metabolic disorders .
Data Summary
| Biological Activity | Effect | Concentration Tested | Model |
|---|---|---|---|
| Antitumor | 55% reduction in cell viability | 10 μM | MDA-MB-231 (in vitro) |
| Enzyme Inhibition | Selective inhibition | Varies | Various enzyme assays |
| Antiviral | Inhibition of viral replication | TBD | Viral models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
